Flometoquin

Beschreibung

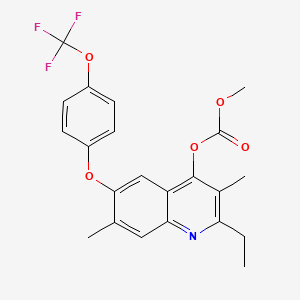

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPFURNXXAKYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024253 | |

| Record name | Flometoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875775-74-9 | |

| Record name | Flometoquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875775749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flometoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOMETOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MJV05R9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Flometoquin Action

Primary Mode of Action: Mitochondrial Electron Transport Chain Inhibition

The principal target of Flometoquin is the mitochondrial electron transport chain, a critical pathway for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. tantuchemicals.com

Inhibition of Mitochondrial Complex III (Ubiquinol-Cytochrome c Oxidoreductase)

Biochemical studies have demonstrated that this compound, through its active metabolite, specifically inhibits the function of mitochondrial Complex III, also known as ubiquinol-cytochrome c oxidoreductase. jst.go.jpnih.govresearchgate.net This enzyme complex plays a pivotal role in the transfer of electrons from ubiquinol (B23937) to cytochrome c, a key step in the generation of the proton gradient necessary for ATP synthesis. tantuchemicals.com The Insecticide Resistance Action Committee (IRAC) has classified this compound into its own group, Group 34, which targets the Qi site of mitochondrial complex III. jst.go.jpirac-online.org

Specific Target Site: Qi Site Binding

Further research has pinpointed the specific binding site of this compound's active form within Complex III. jst.go.jpnih.govresearchgate.net It binds to the Qi site of the complex, distinguishing its mechanism from other Complex III inhibitors that may target the Qo site. jst.go.jpirac-online.org This specific binding at the Qi site effectively blocks the electron flow through the complex. jst.go.jpmdpi.com Ligand binding assays and the analysis of the reduction kinetics of cytochrome hemes b and c1 have confirmed this precise targeting of the Qi site. jst.go.jpnih.gov

Role of Deacylated Metabolite (FloMet) as the Active Inhibitor

Interestingly, research indicates that this compound itself is a pro-insecticide and is not the primary active molecule. jst.go.jpresearchgate.net It is metabolically converted into a deacylated form, referred to as FloMet, which is the actual inhibitor of mitochondrial Complex III. jst.go.jpresearchgate.net FloMet demonstrates potent inhibitory activity against ubiquinol-cytochrome c oxidoreductase at nanomolar concentrations. jst.go.jpresearchgate.net This activation through deacylation is a crucial step in the toxic action of this compound. jst.go.jp

| Compound | Activity | Target |

| This compound (FLO) | Pro-insecticide | Not directly active |

| FloMet | Active inhibitor | Mitochondrial Complex III (Qi site) |

Consequence of Inhibition: Disruption of ATP Synthesis and Cellular Energy Metabolism

The inhibition of Complex III by FloMet has profound consequences for cellular metabolism. jst.go.jp By obstructing the electron transport chain, it disrupts the generation of the electrochemical proton gradient across the inner mitochondrial membrane. This gradient is the driving force for ATP synthase, the enzyme responsible for producing the vast majority of cellular ATP. jst.go.jp The resulting decline in ATP synthesis leads to a severe energy deficit within the insect's cells, impairing essential cellular functions and ultimately causing paralysis and death. jst.go.jptantuchemicals.com

Secondary Biochemical and Physiological Impacts

While the primary mode of action is well-established, some studies suggest potential secondary effects of this compound.

Influence on Insect Detoxification Enzyme Systems

This compound's interaction with insect enzyme systems extends beyond its primary target in the mitochondrial respiratory chain. Research has focused on its effects on key detoxification enzymes, which are crucial for insects to metabolize and eliminate foreign compounds, including insecticides. The primary enzymes investigated in this context are esterases (such as α-esterase), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s). Additionally, its impact on acetylcholinesterase (AChE), a vital enzyme in the insect nervous system, has been evaluated as a key biochemical marker of toxicity.

Biochemical assays on the whitefly, Bemisia tabaci, have provided specific insights into how this compound affects these enzyme systems. Studies indicate that this compound directly inhibits α-esterase activity. mdpi.comresearchgate.net This inhibition is also observed when this compound is combined with lemongrass essential oil in binary mixtures, which significantly suppresses α-esterase specific activity. mdpi.comresearchgate.netnih.govnih.gov Esterases play a significant role in the detoxification of various insecticides, and their inhibition can lead to increased susceptibility of the pest.

Conversely, the same studies on B. tabaci have shown that this compound, when applied alone, does not have a significant effect on the activity of either cytochrome P450 or glutathione S-transferases (GSTs). mdpi.comresearchgate.netnih.govnih.gov These enzymes represent major pathways for insecticide detoxification, with P450s involved in Phase I metabolism (oxidation) and GSTs in Phase II (conjugation). The lack of interaction with these enzymes in B. tabaci suggests a degree of specificity in this compound's biochemical impact.

The table below summarizes the observed effects of this compound on various enzyme systems in Bemisia tabaci.

| Enzyme System | Observed Effect of this compound | Source |

| α-Esterase | Inhibition of specific activity. | mdpi.comresearchgate.net |

| Cytochrome P450 (P450) | No significant effect on activity. | mdpi.comresearchgate.netnih.gov |

| Glutathione S-transferase (GST) | No significant effect on activity. | mdpi.comresearchgate.netnih.gov |

| Acetylcholinesterase (AChE) | Inhibition of activity. | mdpi.comsmolecule.com |

Effects on Cellular Signaling Pathways and Gene Expression

The primary molecular action of this compound—the inhibition of the mitochondrial electron transport chain—initiates a cascade of cellular events that profoundly impact cell signaling and gene expression. The disruption of mitochondrial function, specifically the blockage of electron transfer and the subsequent decrease in ATP production, serves as a significant stressor at the cellular level. jst.go.jp This energy deficit and disruption of cellular respiration are known to trigger changes in cellular signaling pathways and alter the expression of various genes as the cell attempts to respond to the metabolic crisis.

At a broader level, these interactions lead to widespread changes in gene expression and cellular metabolism, which ultimately culminate in cell death and the rapid knockdown of the target pest. The disruption of the mitochondrial respiratory chain is a central event that affects downstream cellular processes, including signaling cascades that regulate metabolism, stress responses, and apoptosis. However, specific research detailing the precise signaling pathways (such as MAPK, Toll, or others) or the specific genes that are up- or down-regulated in response to this compound exposure is not extensively documented in the available literature. The current understanding points to a general but critical consequence: the impairment of cellular metabolism through altered gene expression and signaling as a direct result of mitochondrial distress.

Insecticidal Efficacy and Target Pest Spectrum of Flometoquin

Efficacy Against Key Hemipteran Pests

Flometoquin has shown significant insecticidal activity against several key pests in the order Hemiptera, which includes whiteflies, thrips, and aphids.

This compound is highly effective against the sweet potato whitefly, Bemisia tabaci, a globally significant pest known for causing direct feeding damage and transmitting plant viruses. nih.govsmolecule.com Studies have confirmed its toxicity to both adult and first-instar nymph stages of B. tabaci. mdpi.comnih.govnih.gov

One laboratory study determined the median lethal concentration (LC₅₀) for B. tabaci adults to be 0.78 mg/L. nih.gov Another study reported a higher LC₅₀ value of 11.79 mg/L for adults, suggesting that susceptibility may vary between different whitefly populations. mdpi.com A comparative bioassay ranked this compound as the most toxic insecticide against B. tabaci adults when compared to dinotefuran, acetamiprid, and thiamethoxam. researchgate.net In field trials under greenhouse conditions, this compound demonstrated the highest effectiveness in reducing the infestation of whitefly nymphs. researchgate.net

Table 1: Efficacy of this compound against Bemisia tabaci

| Species | Stage | LC₅₀ (mg/L) | Source(s) |

| Bemisia tabaci | Adult | 0.78 | nih.gov |

| Bemisia tabaci | Adult | 11.79 | mdpi.com |

| Bemisia tabaci | First-Instar Nymph | Highly Effective | nih.gov |

Data sourced from multiple studies; variations in LC₅₀ may reflect differences in test populations and methodologies.

The onion thrips, Thrips tabaci, is a major pest of various vegetable crops. nih.gov this compound has demonstrated potent insecticidal action against this species. nih.govnih.gov Research confirms its high efficacy against both the first-instar nymphs and adult stages. mdpi.comnih.gov In a study investigating the effectiveness of ten different insecticides against T. tabaci populations from onion and scallion fields, this compound was one of the most effective, causing over 90% mortality in all tested populations. researchgate.netjst.go.jp

Table 2: Efficacy of this compound against Thrips tabaci

| Species | Stage | LC₅₀ (mg/L) | Mortality Rate | Source(s) |

| Thrips tabaci | Adult | 0.49 | - | nih.gov |

| Thrips tabaci | First-Instar Nymph | Highly Effective | - | nih.gov |

| Thrips tabaci | Mixed Population | - | >90% | researchgate.netjst.go.jp |

Western flower thrips, Frankliniella occidentalis, is an economically important pest that damages a wide range of crops and vectors tospoviruses. nih.gov this compound has been identified as a highly effective control agent for this pest, targeting both first-instar nymphs and adults. mdpi.comnih.govnih.gov

Research highlights this compound's rapid knockdown effect. researchgate.net In one comparative test, this compound achieved 100% knockdown of adult F. occidentalis within 30 minutes of treatment. researchgate.net After 180 minutes, the mortality rate for first-instar nymphs was 100%, and for adults, it was 81%. This performance was significantly faster and more lethal compared to other insecticides like spinosad and tolfenpyrad. researchgate.net

Table 3: Efficacy of this compound against Frankliniella occidentalis

| Species | Stage | LC₅₀ (mg/L) | Mortality Rate (after 180 min) | Source(s) |

| Frankliniella occidentalis | Adult | 0.38 | 81% | nih.govresearchgate.net |

| Frankliniella occidentalis | First-Instar Nymph | Highly Effective | 100% | nih.govresearchgate.net |

This compound is also effective against melon thrips, Thrips palmi, a destructive pest in vegetable and cotton cultivation. nih.govsmolecule.com Studies have shown that the compound is highly effective against all developmental stages of T. palmi. mdpi.comnih.govnih.gov This broad efficacy across the life cycle is crucial for managing persistent infestations.

Table 4: Efficacy of this compound against Thrips palmi

| Species | Stage | LC₅₀ (mg/L) | Source(s) |

| Thrips palmi | Adult | 0.20 | nih.gov |

| Thrips palmi | All Stages | Highly Effective | nih.gov |

The cowpea aphid, Aphis craccivora, is another sucking pest for which this compound has shown insecticidal properties. In a comparative laboratory bioassay against adult A. craccivora, this compound was found to be highly toxic. researchgate.net It exhibited the second-highest toxicity out of four tested insecticides, with an LC₅₀ value of 2.1635 ppm (mg/L). researchgate.net

Table 5: Efficacy of this compound against Aphis craccivora

| Species | Stage | LC₅₀ (mg/L) | Source(s) |

| Aphis craccivora | Adult | 2.16 | researchgate.net |

Efficacy Against Key Lepidopteran Pests

In addition to its activity against Hemipteran pests, this compound has demonstrated efficacy against certain species in the order Lepidoptera. tantuchemicals.comchemicalbook.com Its effectiveness has been specifically noted against the diamondback moth, Plutella xylostella. mdpi.comnih.govnih.gov

Research has shown that this compound is highly effective against the third-instar larvae of P. xylostella. nih.govnih.gov This is significant as larval stages are responsible for the primary damage to cruciferous crops. The LC₅₀ value against this larval stage was determined to be 0.69 mg/L. nih.gov

Table 6: Efficacy of this compound against Plutella xylostella

| Species | Stage | LC₅₀ (mg/L) | Source(s) |

| Plutella xylostella | Third-Instar Larva | 0.69 | nih.gov |

Plutella xylostella (Diamondback Moth)

This compound has demonstrated significant insecticidal activity against Plutella xylostella, commonly known as the diamondback moth. researchgate.netresearchgate.net Research has shown that this compound is highly effective, particularly against the larval stages of this pest. researchgate.netnih.govcolab.ws

Studies focusing on structure-activity relationships identified this compound as a potent agent against the third-instar larvae of P. xylostella. researchgate.netnih.govherts.ac.uk The efficacy is quantified by the median lethal concentration (LC₅₀), which measures the concentration of the insecticide required to kill 50% of a test population. For the third-instar larvae of P. xylostella, the LC₅₀ value has been determined through leaf-dipping bioassays. scienceopen.com This specific activity against a key larval stage is crucial for preventing significant crop damage, as the larval stage is the primary feeding and most destructive stage of the diamondback moth. The initial discovery process of this compound highlighted its potential when early quinoline (B57606) derivatives showed activity against the diamondback moth, which spurred further optimization to develop the final, highly effective compound. researchgate.netnih.gov

Table 1: Efficacy of this compound against Plutella xylostella

| Pest Species | Life Stage | Bioassay Method | LC₅₀ Value (mg/L) |

|---|

Mythimna separata (Oriental Armyworm)

The Oriental armyworm, Mythimna separata, is listed as a target pest for insecticidal compositions containing quinoline derivatives like this compound. nih.gov While it is identified as a target, detailed public research findings and specific efficacy data, such as LC₅₀ values for this compound against M. separata, are not as extensively documented as for other pests like the diamondback moth. researchgate.net The inclusion of M. separata in patent literature suggests that this compound has a recognized potential for control of this lepidopteran pest. nih.gov

Stage-Specific Efficacy Across Pest Life Cycles

The insecticidal efficacy of this compound varies across the different life stages of target pests, showing potent activity against both immature and adult stages. researchgate.netnih.gov This broad-spectrum, stage-specific activity is a key feature of its insecticidal profile.

Research demonstrates that this compound is highly effective against:

Third-instar larvae of the diamondback moth (Plutella xylostella). researchgate.netnih.govcolab.wsherts.ac.uk

First-instar nymphs and adults of the whitefly (Bemisia tabaci). researchgate.netnih.govcolab.ws

First-instar nymphs and adults of the onion thrips (Thrips tabaci). researchgate.netnih.gov

First-instar nymphs and adults of the western flower thrips (Frankliniella occidentalis). researchgate.netnih.govcolab.ws

All life stages of the melon thrips (Thrips palmi). researchgate.netnih.govcolab.ws

This strong insecticidal action against both nymphal and adult stages of various thrips species is particularly noteworthy. researchgate.net The ability to control pests at multiple points in their life cycle can help in minimizing crop damage more effectively. researchgate.net

Table 2: Stage-Specific Efficacy of this compound

| Target Pest | Effective Against Life Stage(s) |

|---|---|

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae researchgate.netnih.govcolab.ws |

| Bemisia tabaci (Whitefly) | 1st Instar Nymphs, Adults researchgate.netnih.govcolab.ws |

| Thrips tabaci (Onion Thrips) | 1st Instar Nymphs, Adults researchgate.netnih.gov |

| Frankliniella occidentalis (Western Flower Thrips) | 1st Instar Nymphs, Adults researchgate.netnih.govcolab.ws |

Contact and Feeding Activity Mechanisms of Insecticidal Action

This compound exhibits its insecticidal effects through both contact and feeding activity. researchgate.netnih.gov This dual-action mechanism ensures that the insecticide is effective whether the pest comes into direct physical contact with the compound or ingests it while feeding on treated plant material.

The mode of action for this compound is the inhibition of the mitochondrial electron transport chain. Specifically, this compound itself is a pro-insecticide; its active form is a deacylated metabolite. nih.gov This active metabolite targets and inhibits the mitochondrial complex III (also known as ubiquinol-cytochrome c oxidoreductase) at the Qi site. colab.wsnih.gov By binding to this site, the insecticide blocks the electron transport process, which is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. colab.ws This disruption of cellular energy metabolism leads to a rapid cessation of feeding, paralysis, and ultimately, the death of the insect. This unique mechanism of action at the Qi site of complex III makes it a valuable tool, especially in managing pests that may have developed resistance to other classes of insecticides. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tolfenpyrad |

| Spinosad |

| Spinetram |

| Cyantraniliprole |

| Thiocyclam Hydorogen Oxalate |

| Chromafenozide |

| Flonicamid |

| Sulfoxaflor |

| Acetamiprid |

| Thiamethoxam |

| Imidacloprid |

| Azadirachtin |

| Chlorantraniliprole |

| Flubendiamide |

| Lambda-cyhalothrin |

Synthetic Methodologies for Flometoquin and Its Derivatives

General Synthetic Strategies for Quinoline (B57606) Core Construction

The synthesis of Flometoquin is centered around the formation of a substituted quinoline core. General strategies for constructing this heterocyclic system often involve the cyclization of aniline (B41778) precursors. smolecule.com

Cyclization Reactions of Aniline Derivatives

A common and effective method for forming the quinoline ring is through the cyclization of aniline derivatives. smolecule.commdpi.comnih.gov This approach involves reacting a substituted aniline with a suitable partner that provides the necessary carbon atoms to close the ring. For instance, the reaction of an aniline with a β-ketoester, such as ethyl 2-methyl-3-oxopentanoate, can lead to the formation of a 4-hydroxyquinoline (B1666331) intermediate. smolecule.comjst.go.jp The reaction is typically carried out under acidic conditions, often using a catalyst like p-toluenesulfonic acid, and heated to facilitate the cyclization and dehydration steps. nih.govjst.go.jp Various substituted anilines can be used, allowing for the introduction of different functional groups onto the benzene (B151609) portion of the quinoline ring. rsc.org

Selective Substitution and Functional Group Transformations

Following the construction of the basic quinoline skeleton, selective substitution and functional group transformations are employed to introduce the specific moieties required for this compound's activity. mdpi.com This can involve reactions such as chlorination, nitration, reduction, and etherification to build the desired substitution pattern on the aromatic rings. chemicalbook.com The strategic introduction of groups like the 4-(trifluoromethoxy)phenoxy moiety is a key aspect of the synthesis, enhancing the molecule's insecticidal efficacy. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield. chemicalbook.comrsc.org For example, palladium-catalyzed reactions are often used for C-H arylation to introduce specific aryl groups at desired positions on the quinoline ring, though controlling the selectivity between different positions can be challenging. acs.org

Detailed Synthesis Pathways

The synthesis of this compound is a multi-step process that involves the careful orchestration of several chemical reactions to build the complex final structure.

Multi-step Synthesis via Diazotization, Etherification, and Reduction

One reported synthetic route to this compound begins with p-toluoyl chloride. chemicalbook.com This starting material undergoes a series of transformations including a regioselective chlorination and conversion to an isopropyl ester. chemicalbook.com Subsequent nitration occurs at a sterically less hindered position. chemicalbook.com A crucial step is the etherification via an SNAr reaction with 4-(trifluoromethoxy)phenol. chemicalbook.comccspublishing.org.cn This is followed by the catalytic reduction of the nitro group to form the corresponding aniline derivative, which is a key intermediate for the subsequent cyclization step. chemicalbook.compatsnap.com

Cyclization with Ethyl 2-Methyl-3-oxopentanoate

The aniline intermediate, prepared as described above, is then subjected to a cyclization reaction with ethyl 2-methyl-3-oxopentanoate. smolecule.comnih.govchemicalbook.com This reaction, often catalyzed by an acid such as p-toluenesulfonic acid in a solvent like xylene or toluene (B28343) under reflux, leads to the formation of the core quinoline ring structure, specifically a 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-ol intermediate. nih.govjst.go.jpchemicalbook.compatsnap.com This step is a critical ring-forming reaction that establishes the fundamental heterocyclic system of this compound. nih.govchemicalbook.com

Alternative Synthesis from p-Toluoyl Chloride

An efficient seven-step synthesis of this compound has been developed starting from p-toluoyl chloride. chemicalbook.comscribd.com This alternative route provides a practical approach to the core quinoline structure.

The synthesis commences with the regioselective chlorination of p-toluoyl chloride in the meta-position. chemicalbook.comscribd.com The resulting acid chloride is then converted into an isopropyl ester, yielding compound 220 . chemicalbook.comscribd.com Nitration of compound 220 occurs at the less sterically hindered ortho-position to produce the tetrasubstituted benzene derivative, compound 221 . chemicalbook.comscribd.com

A subsequent crucial step involves a nucleophilic aromatic substitution (SNAr) reaction, coupling compound 221 with 4-(trifluoromethoxy)phenol (222) to give compound 223 in nearly quantitative yield. chemicalbook.comscribd.comccspublishing.org.cn Following this, the nitro group of compound 223 is catalytically reduced to form the corresponding anthranilic ester, compound 224 . chemicalbook.com This intermediate then undergoes a ring-closure reaction with diethyl ketone to furnish the quinolinone 225 . chemicalbook.com The final step to yield this compound (XXVII) is the aromatization of the pyridine (B92270) ring of quinolinone 225 through O-acylation with methyl chloroformate . chemicalbook.com

A general representation of this synthetic pathway is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Key Transformation |

| 1 | p-Toluoyl chloride | Chlorine | m-Chloro-p-toluoyl chloride | Regioselective chlorination |

| 2 | m-Chloro-p-toluoyl chloride | Isopropanol | Isopropyl m-chloro-p-toluate (220) | Esterification |

| 3 | Isopropyl m-chloro-p-toluate (220) | Nitrating agent | Compound 221 | Nitration |

| 4 | Compound 221 | 4-(Trifluoromethoxy)phenol (222) | Compound 223 | SNAr reaction |

| 5 | Compound 223 | Reducing agent | Anthranilic ester (224) | Nitro group reduction |

| 6 | Anthranilic ester (224) | Diethyl ketone | Quinolinone (225) | Ring closure |

| 7 | Quinolinone (225) | Methyl chloroformate | This compound (XXVII) | Aromatization/O-acylation |

Optimization of Reaction Conditions for Yield and Purity in Academic Settings

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues to maximize yield and purity. Academic research has explored various parameters to enhance the efficiency of the key synthetic steps.

For the cyclization reaction to form the quinoline core, which involves the reaction of aniline derivatives with β-keto esters like ethyl 2-methyl-3-oxopentanoate , the use of catalysts such as p-toluenesulfonic acid and reflux conditions in solvents like xylene have been reported. smolecule.comnih.govjst.go.jp The reaction progress is often monitored by techniques like high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

In the final step of forming the methyl carbonate moiety, the choice of base and solvent is crucial. The use of sodium hydride in a solvent like dimethylacetamide has been documented for the reaction of the quinolin-4-ol intermediate with methyl chloroformate . nih.govjst.go.jp Purification of the final product and intermediates is typically achieved through column chromatography on silica (B1680970) gel. nih.gov

Synthesis of Active Metabolites (e.g., FloMet) for Mechanistic Studies

Biochemical investigations have revealed that this compound itself is a proinsecticide. jst.go.jpnih.gov It is metabolically O-deacylated in target pests to form its active metabolite, 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one , designated as FloMet . jst.go.jpnih.govresearchgate.net To understand the mode of action, the synthesis of FloMet is essential for in vitro and in vivo studies. jst.go.jpresearchgate.net

The synthesis of FloMet can be achieved from the same quinolin-4-ol intermediate used in the final step of the this compound synthesis. Instead of the O-acylation with methyl chloroformate, the quinolin-4-ol intermediate is isolated as the active metabolite. The synthesis of this key intermediate is achieved through the cyclization of the corresponding aniline derivative with a β-keto ester. nih.gov

Studies have shown that FloMet is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting complex III (ubiquinol-cytochrome c oxidoreductase) at the Qi site. jst.go.jpnih.gov The availability of synthetic FloMet has been crucial in elucidating this mechanism through various biochemical assays. jst.go.jpnih.govresearchgate.net

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies, which involved the synthesis and biological evaluation of numerous derivatives. nih.gov These studies aimed to identify the optimal substituents on the quinoline core and the phenoxy ring to maximize insecticidal activity. nih.gov

The general synthetic strategy for creating these derivatives involves the cyclization of various substituted anilines with β-keto esters, followed by functional group transformations. smolecule.com Researchers systematically modified substituents at positions 2, 3, 5, and 7 of the quinoline ring and at the 4'-position of the 6-phenoxy ring. nih.gov

Key findings from these SAR studies include:

Substituents at position 2 and 4: An ethyl group at position 2 and an acyloxy group at position 4 were found to be optimal for insecticidal activity against Plutella xylostella. nih.gov

Substituents at the 4'-position of the 6-phenoxy ring: The introduction of electron-withdrawing groups, such as trifluoromethyl and trifluoromethoxy, at this position significantly enhanced the activity against a broader range of pests, including Frankliniella occidentalis, Bemisia tabaci, and Thrips palmi. nih.gov

Fluoromethoxy derivatives: The synthesis and evaluation of fluoromethoxy derivatives proved to be a breakthrough, leading to compounds with exceptional efficacy. nih.gov

These systematic derivatization approaches ultimately led to the identification of this compound as the most promising candidate for development. nih.gov The SAR studies highlighted the importance of the trifluoromethoxy group for potent insecticidal activity. smolecule.com

A summary of representative derivatives and their impact on activity is presented below:

| Compound ID | R2 | R4 | R4' | Relative Activity |

| cpd8 | Ethyl | H | H | Moderate |

| cpd10 | Ethyl | OAc | H | High |

| cpd19 | Ethyl | OCOOMe | F | High |

| cpd20 | Ethyl | OCOOMe | CF3 | Very High |

| cpd22 (this compound) | Ethyl | OCOOMe | OCF3 | Exceptional |

Pest Resistance to Flometoquin and Resistance Management Strategies

Observed Efficacy Against Insecticide-Resistant Pest Populations

Flometoquin has demonstrated significant efficacy against various pest populations, including those that have developed resistance to conventional insecticides. tantuchemicals.com Its effectiveness has been noted against pests such as thrips, whiteflies, and diamondback moths. nih.gov

A key area of this compound's efficacy is in managing thrips. nih.govsmolecule.com It provides a rapid knockdown effect on both nymph and adult thrips, which helps to minimize crop damage. nih.gov Research has also highlighted its effectiveness against whiteflies (Bemisia tabaci) and spider mites (Tetranychus palmi), which are known for developing resistance to other insecticides. nih.gov Studies have shown that this compound maintains its effectiveness even in populations of B. tabaci that are resistant to other chemical agents.

For instance, the LC₅₀ (the concentration required to kill 50% of the test population) for this compound against B. tabaci adults has been reported as low as 0.79 mg/L in some studies, although other research has found a higher LC₅₀ of 11.79 mg/L, indicating that efficacy can vary between different populations of the same pest. mdpi.com It has also proven effective against third-instar larvae of the diamondback moth (Plutella xylostella), first-instar nymphs and adults of B. tabaci, Thrips tabaci, and Frankliniella occidentalis, as well as all life stages of T. palmi. nih.govmdpi.comnih.gov

Table 1: Efficacy of this compound Against Various Pest Species

| Pest Species | Life Stage(s) | Observed Efficacy |

| Bemisia tabaci (Whitefly) | First-instar nymphs, adults | High efficacy, LC₅₀ as low as 0.79 mg/L. nih.govmdpi.com |

| Frankliniella occidentalis (Western Flower Thrips) | Nymphs, adults | Strong and quick insecticidal action. nih.gov |

| Thrips palmi (Melon Thrips) | All stages | Highly effective. nih.govmdpi.comnih.gov |

| Plutella xylostella (Diamondback Moth) | Third-instar larvae | Highly effective. nih.govmdpi.comnih.gov |

| Thrips tabaci (Onion Thrips) | First-instar nymphs, adults | Highly effective. nih.govmdpi.comnih.gov |

| Spider Mites | Varies | Effective against drug-resistant strains. googleapis.com |

Role of this compound's Novel Mode of Action in Resistance Circumvention

The effectiveness of this compound in managing resistant pest populations is largely attributed to its unique mode of action. this compound functions as a mitochondrial complex III electron transport inhibitor, specifically targeting the Qi site. mdpi.comjst.go.jpherts.ac.ukirac-online.org This mechanism of action is distinct from many other classes of insecticides.

The active form of the compound is its deacylated metabolite, referred to as FloMet, which inhibits the ubiquinol-cytochrome c oxidoreductase in mitochondria at the nanomolar level. jst.go.jp This inhibition disrupts the production of energy within the insect's cells, leading to a rapid knockdown effect. mdpi.comjst.go.jp Because this target site is different from that of many conventional insecticides, this compound can be effective against pests that have developed resistance to other products through mechanisms such as target-site mutations. tantuchemicals.com The Insecticide Resistance Action Committee (IRAC) has placed this compound in its own class, Group 34, underscoring its novel mode of action. jst.go.jpherts.ac.ukirac-online.org This unique mechanism makes it a valuable tool for resistance management programs.

Strategic Integration into Integrated Pest Management (IPM) Programs

This compound's characteristics make it a suitable component of Integrated Pest Management (IPM) programs. nih.govchemicalbook.comnih.govsmolecule.com A significant advantage of this compound is its selectivity; it has been shown to be safe for many non-target arthropods, including beneficial insects and mites that are important for biological control. nih.govchemicalbook.comnih.gov This selectivity allows it to be used in conjunction with biological control agents without disrupting the ecological balance of the agricultural system. nih.gov

The integration of this compound into IPM strategies can help to delay the development of resistance. mdpi.com By rotating its use with insecticides that have different modes of action, the selection pressure on any single chemical class is reduced. mdpi.comirac-online.org this compound's compatibility with microbial pesticides further enhances its utility in IPM. nih.gov

Key aspects of integrating this compound into IPM include:

Rotation: Alternating this compound with other insecticides from different IRAC groups to minimize selection pressure. mdpi.comirac-online.org

Compatibility: Using this compound in a way that preserves populations of beneficial insects and mites. nih.gov

Monitoring: Regularly monitoring pest populations to assess susceptibility and the effectiveness of control measures. irac-online.org

Combination Strategies for Delayed Resistance Evolution

Research has explored the use of this compound in combination with other agrochemicals to enhance its efficacy and manage resistance. One study found that combining this compound with lemongrass essential oil resulted in a synergistic effect against the whitefly Bemisia tabaci, with mortality rates significantly higher than what would be expected from the additive effects of the individual components. mdpi.com

Another area of investigation is the combination of this compound with insect growth regulators (IGRs). google.com A patent application describes a pesticidal composition containing this compound and an IGR, which is claimed to have a notable synergistic effect in controlling insects and can delay or overcome the development of resistance. google.com The application suggests that such mixtures offer both quick action and long-lasting effects. google.com For example, combinations with methoxyfenozide, buprofezin, and other IGRs have shown synergistic effects against thrips. google.com

The development of effective insecticide mixtures relies on the rational design of combinations that utilize distinct mechanisms of action. irac-online.orgirac-online.orgecologyandsociety.org By combining insecticides that target different physiological processes in the pest, the likelihood of a pest population developing resistance to both active ingredients simultaneously is greatly reduced. irac-online.org

The unique mode of action of this compound as a mitochondrial complex III inhibitor makes it an excellent candidate for such mixtures. mdpi.comjst.go.jpirac-online.org It can be combined with insecticides from other classes, such as neonicotinoids, which act on the nervous system. google.com A patent application details insecticidal compositions combining this compound with various neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiamethoxam. google.com These mixtures have demonstrated synergistic effects against pests like the brown planthopper. google.com The principle is to target the pest with multiple, independent modes of action, thereby creating a more robust and sustainable pest control strategy. irac-online.orgirac-online.org

Synergistic Interactions of Flometoquin with Other Agrochemicals and Biocontrol Agents

Enhancement of Flometoquin Efficacy by Natural Products

Research has demonstrated a notable synergistic relationship between this compound and lemongrass essential oil in controlling the whitefly, Bemisia tabaci. mdpi.comresearchgate.net When combined, the observed mortality rates in B. tabaci adults were significantly higher than what would be expected from the additive effects of each substance used alone. mdpi.comresearchgate.netsmolecule.com Specifically, binary mixtures of this compound and lemongrass EO resulted in mortality rates that were 15.09% to 22.94% higher than the expected additive effect. mdpi.comresearchgate.net This synergistic effect suggests that lemongrass essential oil can be a valuable partner for this compound in pest management strategies, potentially allowing for reduced application rates of the synthetic insecticide.

A study on the joint toxicity of lemongrass essential oil and this compound against B. tabaci adults revealed the following mortality data:

| Treatment | Expected Mortality (%) | Observed Mortality (%) | Synergistic Effect (%) |

| Lemongrass EO (LC25) + this compound (LC25) | Additive Expectation | 15.09 - 22.94 higher than expected | Synergistic |

Data derived from studies on the joint toxicity of lemongrass EO and this compound on B. tabaci adults. mdpi.comresearchgate.net

The synergistic effect of lemongrass essential oil with this compound is rooted in their combined impact on key insect physiological systems. mdpi.comresearchgate.net One of the primary mechanisms is the inhibition of detoxification enzymes and enhanced binding to acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. mdpi.comresearchgate.netsmolecule.com

While this compound's primary mode of action is the inhibition of the mitochondrial complex III, it also exhibits binding affinity to AChE. jst.go.jp Molecular docking studies have shown that this compound has a significant binding affinity to AChE, with an energy score of -7.06 kcal/mol. mdpi.comresearchgate.net This interaction is thought to contribute to its insecticidal activity.

The combination of this compound with lemongrass essential oil appears to amplify this effect. mdpi.comresearchgate.net Studies have shown that the mixture of lemongrass EO and this compound significantly inhibits α-esterase activity, a type of detoxification enzyme in insects. mdpi.comresearchgate.netebi.ac.uk By inhibiting these enzymes, the insect's ability to metabolize and detoxify the insecticide is reduced, leading to increased toxicity.

Furthermore, the components of lemongrass essential oil, such as citral, also show a binding affinity to AChE. mdpi.com This dual action on both detoxification pathways and the target enzyme likely explains the observed synergism.

| Compound/Mixture | Target Enzyme | Effect |

| This compound | Acetylcholinesterase (AChE) | Binding Affinity (Energy Score: -7.06 kcal/mol) |

| Lemongrass EO + this compound | α-esterase | Significant Inhibition |

Data from biochemical impact and molecular docking studies. mdpi.comresearchgate.net

Environmental Biotransformation and Persistence Dynamics of Flometoquin

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a key chemical process that contributes to the breakdown of Flometoquin in aqueous environments. The rate of this degradation is significantly influenced by the pH of the water. This compound's molecular structure contains a methyl carbonate ester linkage, which is susceptible to hydrolysis. This reaction typically involves the cleavage of the ester bond, which would lead to the formation of a hydroxylated quinoline (B57606) derivative and carbonic acid, which subsequently decomposes to carbon dioxide and water.

The stability of this compound varies with acidity. In acidic conditions (pH 4), it exhibits a hydrolysis half-life of 2.0 days. As the pH moves towards neutral (pH 7), the compound becomes more stable, with the half-life extending to 11 days. This suggests that the degradation is faster under more acidic conditions. While specific research on the complete hydrolytic pathway of this compound is not widely available, the cleavage of the ester group is the most probable primary degradation step.

Table 1: Hydrolytic Degradation Kinetics of this compound

| pH | Half-Life (t½) in Days | Stability Profile |

| 4 | 2.0 | Less Stable |

| 7 | 11 | More Stable |

Photodegradation Mechanisms and Half-Life in Aquatic Systems

Photodegradation, the breakdown of chemicals by light, is another critical factor in the environmental persistence of this compound, particularly in sunlit surface waters. The compound is susceptible to rapid degradation when exposed to light. The photodegradation half-life of this compound in water is reported to be very short, estimated at approximately 0.46 to 0.47 days.

The mechanisms of photodegradation for complex molecules like this compound can involve several processes. Direct photolysis may occur when the molecule absorbs light energy, leading to the cleavage of chemical bonds. Given its aromatic quinoline and phenoxy rings, this compound can absorb UV radiation, initiating degradation. Indirect photodegradation can also occur, mediated by reactive species present in natural waters, such as hydroxyl radicals or singlet oxygen, which are formed photochemically from substances like dissolved organic matter. researchgate.netmdpi.com Potential photodegradation pathways for this compound could include the cleavage of the ether linkage between the quinoline and phenoxy rings or transformations on the aromatic rings themselves, although specific metabolites have not been detailed in available literature.

Table 2: Photodegradation Half-Life of this compound in Water

| System | Photodegradation Half-Life (t½) in Days |

| Aquatic Systems | 0.46 - 0.47 |

Long-term Stability of Insecticidal Activity in Environmental Contexts

The persistence of a pesticide's biological activity in the environment is a key aspect of its efficacy and potential non-target effects. This compound is characterized by a quick knockdown effect and superior residual efficacy. nipponkayaku.co.jp Laboratory studies and product information indicate that this compound maintains its insecticidal activity for a notable period. The compound's effects have been observed to persist for up to 14 to 20 days in laboratory settings. This extended activity, described as long residual activity of over two weeks, is a significant feature for its use in Integrated Pest Management (IPM) programs. nipponkayaku.co.jp The stability allows for prolonged control of target pests such as thrips, whiteflies, and mites following application. nipponkayaku.co.jptantuchemicals.com

Advanced Analytical Methodologies for Flometoquin Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized compounds. They provide detailed information about the atomic composition and connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural analysis of organic molecules like flometoquin and its derivatives. bruker.com It provides qualitative and quantitative information by detecting nuclei of isotopes with spin angular momentum, such as ¹H (protons), in a magnetic field. mdpi.com

In the context of this compound's discovery and synthesis, ¹H NMR is used to confirm the identity of the synthesized compounds. The resulting spectra display distinct peaks, or resonances, that correspond to the chemical environment of specific hydrogen atoms within the this compound molecule. mdpi.com For instance, during the synthesis of this compound and its derivatives, ¹H-NMR spectrum data were used to characterize and confirm the final structures. nih.gov This technique is also invaluable for analyzing metabolites to determine if the core structure has been altered by biological processes or environmental exposure. bruker.com While highly effective for structure elucidation and purity assessment, NMR typically has lower sensitivity compared to mass spectrometry. eurl-pesticides.eunih.gov

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a powerful separation technique essential for isolating and quantifying specific compounds within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pesticide residues and formulations. knauer.net It is widely used for the qualitative and quantitative examination of various compounds due to its ability to deliver faster resolution, better peak shapes, and greater precision compared to traditional liquid chromatography.

For this compound research, HPLC is employed to assess the purity of the synthesized compound and to quantify its concentration in experimental solutions. A common approach for pesticide analysis is reversed-phase HPLC, often coupled with an ultraviolet (UV) or photodiode array (PDA) detector, which is suitable for a wide range of compounds. knauer.netwaters.com The technique can be optimized to separate this compound from any impurities, starting materials, or degradation products. waters.com Furthermore, HPLC can serve as a purification step for complex samples before they are subjected to other analyses, such as isotope ratio mass spectrometry. mdpi.com The development of a validated HPLC method ensures accuracy, precision, and linearity in the determination of this compound concentrations. researchgate.net

Mass Spectrometry for Metabolite Profiling and Isotopic Variant Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it indispensable for identifying unknown compounds and studying metabolic pathways.

Research has revealed that this compound itself is not the active insecticide; instead, it is a pro-insecticide that is converted to its active form through metabolic processes. jst.go.jpresearchgate.netnih.gov The primary active metabolite is a deacylated form of the parent compound. jst.go.jp Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical tool for identifying and characterizing such metabolites. nih.gov Untargeted metabolomics studies using high-resolution mass spectrometry can profile the changes in an organism's metabolome following exposure to this compound, allowing for the putative identification of metabolites by searching their mass-to-charge ratios against public databases. nih.govescholarship.org

Isotopic variant analysis, also known as compound-specific stable isotope analysis (CSIA), is a sophisticated technique used to trace the source and transformation pathways of pollutants in the environment. mdpi.com This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. mdpi.com While specific studies on this compound using this technique are not detailed, the methodology involves using isotope ratio mass spectrometry (IRMS) coupled with a chromatographic system. mdpi.com Such an analysis could be applied to this compound to track its degradation and movement in soil and plants, providing insights into its environmental fate. mdpi.com

Biochemical Assays for Mode of Action Elucidation

Understanding how a pesticide affects its target organism at a molecular level is crucial for its effective and safe use. Biochemical assays are designed to investigate these mechanisms.

Mitochondrial Respiration Measurements using Isolated Mitochondria

Symptoms observed in insects treated with this compound resemble those caused by respiratory inhibitors. jst.go.jpnih.gov This led researchers to investigate its effect on mitochondrial respiration, the cellular process responsible for most ATP production. jst.go.jpnih.gov Assays using mitochondria isolated from various insects, including the housefly (Musca domestica), diamondback moth (Plutella xylostella), and western flower thrips (Frankliniella occidentalis), have been instrumental in elucidating this compound's mode of action. jst.go.jpresearchgate.net

These studies demonstrated that this compound itself is not active, but its deacylated metabolite, referred to as FloMet, is a potent inhibitor of the mitochondrial electron transport chain. jst.go.jpresearchgate.net Specifically, FloMet inhibits the activity of ubiquinol-cytochrome c oxidoreductase, also known as Complex III. jst.go.jpnih.gov Further investigation through ligand binding assays and monitoring the reduction kinetics of cytochromes revealed that FloMet binds to the Qᵢ site of Complex III. jst.go.jpnih.gov The inhibitory effect was found to be concentration-dependent, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range for target pests. jst.go.jp

The table below summarizes the inhibitory activity of the this compound metabolite (FloMet) on mitochondrial Complex III from different insect species.

| Species | IC₅₀ Value (nM) |

| Western Flower Thrips (Frankliniella occidentalis) | 2.9 |

| Housefly (Musca domestica) | 5.0 |

| Diamondback Moth (Plutella xylostella) | 18 |

| Honeybee (Apis mellifera) | 298 |

Data sourced from Takeuchi et al. (2024) jst.go.jp

These findings confirm that this compound acts as a mitochondrial Complex III inhibitor at the Qᵢ site, placing it in Group 34 of the Insecticide Resistance Action Committee (IRAC) classification. jst.go.jp

Ligand Binding Assays for Target Interaction Studies

To confirm the specific molecular target of this compound's active metabolite, FloMet, researchers utilize ligand binding assays. These assays are crucial for understanding how a molecule interacts with its target protein and can reveal details about binding affinity and specificity. In the case of FloMet, studies have been conducted to demonstrate its interaction with mitochondrial complex III. jst.go.jpnih.govjst.go.jp

A common approach is the competitive binding assay. In this setup, mitochondria are isolated from a target organism, such as the green bottle fly. A known radiolabeled or fluorescent ligand that binds to a specific site on complex III is introduced. Then, increasing concentrations of the unlabeled test compound (FloMet) are added. If FloMet binds to the same site, it will displace the labeled ligand, resulting in a measurable decrease in the signal.

Research has shown that FloMet effectively displaces ligands known to bind at the Qi site of complex III, while showing very weak displacement of ligands that bind to the Qo site. researchgate.net For example, in competitive binding experiments, the well-characterized Qi site inhibitor Antimycin A shows a strong ability to displace bound FloMet, indicating they share the same binding site. researchgate.net Conversely, an analogue of Azoxystrobin, a known Qo site inhibitor, shows negligible displacement of FloMet. researchgate.net These findings provide clear evidence that FloMet's mode of action is the specific inhibition of complex III at the Qi site. jst.go.jpnih.govjst.go.jpresearchgate.net

| Competitor Ligand | Binding Site | Competitor Concentration | Displacement of Labeled FloMet (%) | Calculated Inhibitory Constant (Ki) |

|---|---|---|---|---|

| Antimycin A | Qi Site | 1 nM | 25% | 5 nM |

| Antimycin A | Qi Site | 5 nM | 51% | |

| Antimycin A | Qi Site | 50 nM | 92% | |

| Azoxystrobin | Qo Site | 1000 nM | < 5% | > 10,000 nM |

| Azoxystrobin | Qo Site | 10000 nM | < 10% |

Spectrophotometric Monitoring of Cytochrome Redox Status

Spectrophotometry is a powerful technique used to monitor the real-time activity of the mitochondrial electron transport chain by measuring changes in the oxidation-reduction (redox) state of cytochromes. harvard.eduresearchgate.net Cytochromes are proteins containing heme groups that absorb light differently depending on whether their central iron atom is in the oxidized (Fe3+) or reduced (Fe2+) state. By monitoring these absorbance changes at specific wavelengths, the flow of electrons through the respiratory chain can be observed. researchgate.net3hbiomedical.com

When this compound's active metabolite, FloMet, inhibits complex III at the Qi site, it blocks the transfer of electrons from cytochrome b to cytochrome c₁. This blockage causes an accumulation of electrons "upstream" of the inhibition site and a deficit of electrons "downstream." Consequently, this leads to the hyper-reduction of cytochrome b and inhibits the reduction of cytochrome c₁.

This effect is clearly observable in difference spectra obtained from isolated mitochondria. jst.go.jp For example, upon addition of an electron donor like succinate, both cytochromes b and c₁ become reduced. However, when FloMet is introduced, a distinct spectral shift occurs, indicating that cytochrome b remains highly reduced while the reduction of cytochrome c₁ is prevented. jst.go.jpjst.go.jp This specific pattern of cytochrome redox state changes is a hallmark of Qi site inhibitors and provides compelling evidence for this compound's mechanism of action. jst.go.jpnih.gov

Enzyme Activity Assays (e.g., AChE, Esterase)

While the primary target of this compound is mitochondrial complex III, it is standard practice in insecticide development to screen compounds against other potential targets to ensure specificity and rule out alternative modes of action. One of the most important off-target screens for insecticides is the acetylcholinesterase (AChE) inhibition assay. nih.gov AChE is a critical enzyme in the nervous system of insects and vertebrates, and its inhibition is the mode of action for organophosphate and carbamate (B1207046) insecticides. sigmaaldrich.com

The most common method for measuring AChE activity is the Ellman assay. sigmaaldrich.combio-protocol.orgsigmaaldrich.comattogene.com This is a colorimetric method where the enzyme AChE hydrolyzes a substrate, acetylthiocholine, to produce thiocholine. sigmaaldrich.com This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, which is measured spectrophotometrically at 412 nm. sigmaaldrich.comsigmaaldrich.com If a test compound like this compound inhibits AChE, the rate of color development will decrease.

By performing this assay with and without this compound, its potential to act as an AChE inhibitor can be quantified. Esterase assays function on a similar principle, using different substrates to measure the activity of a broader class of hydrolytic enzymes. For this compound, such assays would be expected to show minimal to no inhibition, confirming that its insecticidal activity is not due to interference with cholinergic neurotransmission but is instead a result of its targeted effect on mitochondrial respiration.

| Compound | Concentration (µM) | AChE Activity (% of Control) | Primary Mode of Action |

|---|---|---|---|

| This compound | 100 | 98.5% | Mitochondrial Complex III Inhibition |

| Chlorpyrifos (Positive Control) | 1 | 15.2% | AChE Inhibition |

| DMSO (Vehicle Control) | - | 100% | - |

In Vitro and In Vivo Bioassays for Efficacy Determination

Determining the biological efficacy of an insecticide like this compound requires a combination of in vitro and in vivo bioassays. assaygenie.comtechnologynetworks.commedicalnewstoday.com These two approaches are complementary, providing a comprehensive picture of a compound's potency and spectrum of activity. assaygenie.com

In Vitro Bioassays: These assays are conducted outside of a living organism, typically using isolated enzymes, mitochondria, or cultured cells. medicalnewstoday.com For this compound, in vitro assays are essential for directly measuring its effect on the target site. jst.go.jp For example, the inhibitory effect of FloMet on complex III activity is measured using mitochondria isolated from various target pests. jst.go.jpnih.gov These assays are highly controlled, reproducible, and allow for the rapid screening and comparison of different chemical analogues. medicalnewstoday.commdpi.com They provide precise data on the intrinsic activity of the compound at its molecular target, free from the complexities of absorption, metabolism, and distribution within a whole organism. medicalnewstoday.com

In Vivo Bioassays: These assays are performed on whole, living organisms, such as specific insect or acarid pests. technologynetworks.com In vivo tests are the ultimate measure of an insecticide's practical efficacy. They can range from topical applications on individual insects to assess knockdown and mortality rates, to spraying infested plants to evaluate crop protection potential. These bioassays account for all the physiological factors that influence a pesticide's performance, including its ability to penetrate the insect's cuticle, its metabolic stability, and its transport to the target site. While results can be more variable than in vitro tests, they provide crucial, real-world data on the compound's effectiveness. nih.gov

Comparing results from both assay types is critical. A compound that is highly active in vitro but performs poorly in vivo may have issues with uptake or metabolic degradation, guiding further chemical optimization.

Calculation of Inhibitory Concentrations (e.g., IC₅₀)

A key metric derived from efficacy bioassays is the half-maximal inhibitory concentration, or IC₅₀. This is a quantitative measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%. edx.orgwikipedia.org It is a standard measure of a compound's potency. wikipedia.org

The calculation of the IC₅₀ value involves the following steps:

Dose-Response Experiment: A series of experiments are conducted where the biological process of interest (e.g., enzyme activity, cell viability, organism mortality) is measured across a range of increasing inhibitor concentrations. edx.orgresearchgate.net

Data Normalization: The results are typically normalized and expressed as a percentage of the uninhibited control (100% activity) and a maximal inhibition control (0% activity).

Graphical Plotting: The percent inhibition is plotted on the y-axis against the logarithm of the inhibitor concentration on the x-axis. edx.org This transformation typically produces a symmetrical sigmoidal (S-shaped) curve. researchgate.net

Non-linear Regression: A mathematical model, most commonly a four-parameter logistic (4PL) curve, is fitted to the data points using specialized software. aatbio.com

IC₅₀ Determination: The IC₅₀ is the concentration on the x-axis that corresponds to the 50% inhibition point on the y-axis, which is the inflection point of the sigmoidal curve. edx.org

A lower IC₅₀ value signifies a more potent inhibitor, as a smaller amount of the substance is needed to achieve 50% inhibition. sigmaaldrich.com This value is fundamental for comparing the potency of different compounds and is a critical parameter in the research and development of new insecticides like this compound.

| FloMet Concentration (nM) | Log [FloMet] | Complex III Activity (% of Control) | % Inhibition |

|---|---|---|---|

| 0.1 | -1.00 | 98.2 | 1.8 |

| 1.0 | 0.00 | 85.5 | 14.5 |

| 5.0 | 0.70 | 52.1 | 47.9 |

| 10.0 | 1.00 | 29.8 | 70.2 |

| 50.0 | 1.70 | 8.3 | 91.7 |

| 100.0 | 2.00 | 5.1 | 94.9 |

Future Research Directions for Flometoquin

Elucidating Unresolved Aspects of Flometoquin's Molecular Interactions

This compound is a pro-insecticide that is metabolized into its active form, FloMet. jst.go.jpresearchgate.net Research has identified that FloMet acts as a respiratory inhibitor by targeting the ubiquinol-cytochrome c oxidoreductase (complex III) in the mitochondrial electron transport chain. jst.go.jpnih.govresearchgate.net Specifically, it binds to the Qi site of complex III. jst.go.jpnih.gov However, the precise molecular interactions and the binding mode at this site are not yet fully understood. jst.go.jp Future research should focus on high-resolution structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of FloMet to insect mitochondrial complex III. This would provide a detailed understanding of the key amino acid residues involved in the interaction and could explain the compound's high efficacy.

Furthermore, while FloMet shows potent inhibition of mitochondria from target pests like the western flower thrips, diamondback moth, and housefly, it exhibits a significantly lower inhibitory effect on honeybee mitochondria. jst.go.jp The biochemical basis for this selective toxicity is a critical area for future investigation. jst.go.jp Comparative studies of the complex III structure and function between target pests and non-target beneficial insects, like pollinators, are necessary. Elucidating the mechanisms of this selectivity will be crucial for confirming its environmental safety and for the potential design of future insecticides with even more favorable selectivity profiles.

| Target Organism | Active Metabolite | Target Site | Unresolved Aspect |

| Various Insect Pests | FloMet | Mitochondrial Complex III (Qi site) | Precise binding mode and molecular interactions |

| Target Pests vs. Honeybees | FloMet | Mitochondrial Complex III | Mechanism of selective toxicity |

Investigating Broad-Spectrum Activity Across Diverse Arthropod Orders

Current research has demonstrated this compound's high efficacy against several economically important pests, primarily within the orders Thysanoptera (thrips) and Lepidoptera (diamondback moth). nih.gov It is also effective against Hemiptera, such as the whitefly Bemisia tabaci. nih.govmdpi.com Its suitability for IPM programs is supported by its safety towards tested non-target arthropods. nih.govresearchgate.netnih.govjst.go.jp

However, the full extent of this compound's activity across a wider range of arthropod orders remains to be systematically investigated. Future research should include comprehensive laboratory bioassays and field trials to evaluate its efficacy against other significant agricultural and horticultural pests. This could include pests from orders such as Coleoptera (beetles), Diptera (flies), and Acari (mites). Determining the broader spectrum of activity will help to identify new potential applications for this compound and better define its role in global crop protection. Such studies should also continue to assess the impact on a diverse array of non-target and beneficial arthropods to ensure its ecological compatibility.

| Pest Species | Order | Developmental Stage(s) Affected | Reference |

| Western flower thrips (Frankliniella occidentalis) | Thysanoptera | Nymphs and Adults | nih.gov |

| Melon thrips (Thrips palmi) | Thysanoptera | All stages | nih.gov |

| Onion thrips (Thrips tabaci) | Thysanoptera | Nymphs and Adults | nih.gov |

| Diamondback moth (Plutella xylostella) | Lepidoptera | Third-instar larvae | nih.gov |

| Silverleaf whitefly (Bemisia tabaci) | Hemiptera | First-instar nymphs and Adults | nih.gov |

Exploring Novel Synergistic Combinations for Enhanced Efficacy and Sustainability

Future research should systematically explore a wider range of synergistic combinations. This could include other classes of insecticides with different modes of action, such as neonicotinoids, pyrethroids, or diamides, as well as novel biopesticides. Such studies should aim to quantify the level of synergy using established methodologies and evaluate the efficacy of these combinations against resistant pest populations. Understanding the biochemical and physiological mechanisms underlying any observed synergy would also be a valuable area of investigation. The goal is to develop more robust and sustainable pest management strategies that incorporate this compound. europa.eu

| Combination Partner | Partner Class | Target Pest(s) | Observed Effect |

| Pyriproxyfen | Insect Growth Regulator | Thrips | Synergism google.com |

| Chlorfluazuron | Insect Growth Regulator | Thrips | Synergism google.com |

| Buprofezin | Insect Growth Regulator | Thrips | Synergism google.com |

| Methoxyfenozide | Insect Growth Regulator | Thrips | Synergism google.com |

| Furan tebufenozide | Insect Growth Regulator | Thrips | Synergism google.com |

| Lemongrass Essential Oil | Botanical | Bemisia tabaci | Synergism mdpi.com |

Developing Advanced Analytical Methods for Environmental Monitoring and Metabolite Tracking

To fully understand the environmental fate and behavior of this compound, robust and sensitive analytical methods are required. nih.gov As a relatively new compound, there is a need to develop and validate advanced analytical methodologies for its detection and quantification, along with its key metabolites like FloMet, in various environmental matrices. researchgate.net This includes soil, water, sediment, and plant tissues. uniroma1.itscirp.org

Future research should focus on applying state-of-the-art techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), which offer high selectivity and sensitivity. nih.govnih.gov The development should also encompass efficient sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), solid-phase extraction (SPE), and solid-phase microextraction (SPME), to handle complex matrices and enable the detection of trace-level residues. nih.govresearchgate.net These methods will be essential for conducting comprehensive studies on its environmental persistence, mobility, and potential for bioaccumulation, as well as for monitoring purposes to ensure it is not present in unintended compartments of the environment. unimib.itmdpi.com

Understanding Long-Term Ecological Impacts in Diverse Agricultural Ecosystems

While initial studies indicate that this compound is safe for tested non-target arthropods, comprehensive, long-term studies on its ecological impact in diverse agricultural ecosystems are necessary. nih.govresearchgate.net The widespread use of any pesticide can have unintended consequences on ecosystem structure and function. nih.goveurekaselect.comresearchgate.net

Future research should therefore be directed towards long-term field monitoring programs in various cropping systems where this compound might be used. These studies should assess the potential impacts on non-target organism populations, including beneficial insects (predators and parasitoids), soil fauna (like earthworms and collembolans), and aquatic organisms. nih.gov Key ecological processes such as decomposition, nutrient cycling, and pollination services should also be monitored. nih.goveurekaselect.com Understanding the chronic and sublethal effects on key species is crucial for a complete ecological risk assessment. researchgate.net This research is vital to confirm the long-term sustainability and compatibility of this compound within integrated pest management and ecosystem-based agricultural practices.

Q & A

Q. How can researchers confirm this compound’s mode of action as a mitochondrial complex III inhibitor in target pests?

- Methodological Answer : Use in vitro mitochondrial assays to measure electron transport chain (ETC) disruption. Isolate mitochondria from pests like Bemisia tabaci and monitor oxygen consumption rates using polarography. Compare inhibition rates with known Complex III inhibitors (e.g., antimycin A). Additionally, molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to the Qi site of cytochrome bc₁ complex, validated via site-directed mutagenesis of key residues (e.g., His181, Glu272) .

Q. What standardized bioassay protocols are recommended for assessing this compound’s toxicity against resistant pest populations?

- Methodological Answer : Follow OECD guidelines for insecticide testing. Prepare serial dilutions (e.g., 0.1–50 mg/L) and apply via leaf-dip or topical application. Use LC₅₀/LC₉₀ calculations (Probit analysis) for mortality rates. Include controls (solvent-only) and validate resistance status with PCR-based detection of target-site mutations (e.g., cytochrome b gene). Repeat assays ≥3 times to ensure statistical significance (p < 0.05, ANOVA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved in field vs. lab studies?

- Methodological Answer : Conduct controlled field trials with soil/water sampling at intervals (e.g., 0, 7, 14, 21 days) and compare with lab-based photolysis/hydrolysis studies (OECD 316). Use LC-MS/MS for quantification, ensuring detection limits ≤0.01 ppm. Analyze discrepancies using mixed-effects models to account for variables like UV exposure, pH, and microbial activity. Cross-validate with mesocosm experiments to simulate field conditions .

Q. What experimental designs are optimal for evaluating synergistic effects between this compound and botanical oils (e.g., lemongrass essential oil)?

- Methodological Answer : Use a factorial design with varying ratios (e.g., 1:1 to 1:10 this compound:oil). Assess contact toxicity via residual film assays and measure synergistic ratios (SR = LC₅₀ of this compound alone / LC₅₀ in combination). Validate mechanisms via enzymatic assays (e.g., esterase inhibition by oils enhancing this compound uptake) and molecular dynamics simulations to identify co-binding sites on target proteins .

Q. How can researchers investigate the evolution of cross-resistance to this compound in pests pre-exposed to Qo site inhibitors (e.g., pyraclostrobin)?

- Methodological Answer : Establish a selection pressure regime by exposing pest populations (e.g., Plutella xylostella) to sublethal doses of pyraclostrobin for 10–15 generations. Compare this compound’s LC₅₀ pre- and post-selection using dose-response assays. Perform RNA-seq to identify upregulated detoxification genes (e.g., CYP450s) and CRISPR-Cas9 knockouts to confirm resistance markers. Include fitness cost analysis (e.g., fecundity, developmental rate) .

Q. What analytical strategies are recommended for detecting this compound metabolites in non-target organisms?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with in vitro microsomal incubations (S9 fractions) to identify Phase I/II metabolites. Apply non-targeted screening via software (e.g., Compound Discoverer) and confirm with synthetic standards. For in vivo studies, administer ¹⁴C-labeled this compound to model organisms (e.g., Daphnia magna) and track metabolite distribution via autoradiography or AMS .

Methodological Frameworks

- For Contradictory Data : Apply the PICOT framework (Population: pest species; Intervention: this compound; Comparison: lab vs. field; Outcome: degradation rate; Time: 0–21 days) to structure hypothesis-driven studies .

- For Synergy Studies : Use the FINER criteria (Feasible: lab resources; Interesting: novel combinations; Novel: unexplored mechanisms; Ethical: non-target safety; Relevant: resistance management) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten